molecular formula C8H8BrNaO3S B13181329 Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate

Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate

Cat. No.: B13181329
M. Wt: 287.11 g/mol
InChI Key: WYZFCOCDMMWZTH-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H8BrNaO3S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it valuable in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-methoxy-4-methylbenzene. The reaction is carried out under controlled conditions using sodium sulfite as the sulfonating agent. The process involves heating the reactants in an aqueous medium, followed by purification steps to isolate the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include interactions with nucleophilic sites on target molecules, leading to the formation of sulfonated products .

Comparison with Similar Compounds

  • Sodium 5-bromo-2-chloro-4-methylbenzene-1-sulfinate
  • Sodium 5-bromo-2-methoxy-4-chlorobenzene-1-sulfinate

Comparison: Sodium 5-bromo-2-methoxy-4-methylbenzene-1-sulfinate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers different steric and electronic properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C8H8BrNaO3S

Molecular Weight

287.11 g/mol

IUPAC Name

sodium;5-bromo-2-methoxy-4-methylbenzenesulfinate

InChI

InChI=1S/C8H9BrO3S.Na/c1-5-3-7(12-2)8(13(10)11)4-6(5)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

WYZFCOCDMMWZTH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)[O-])OC.[Na+]

Origin of Product

United States

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